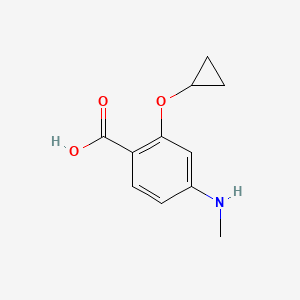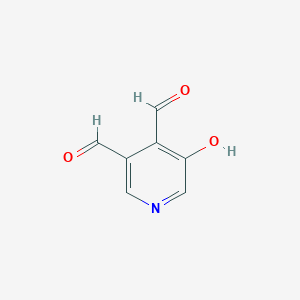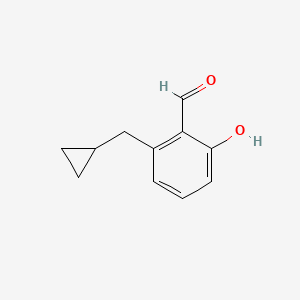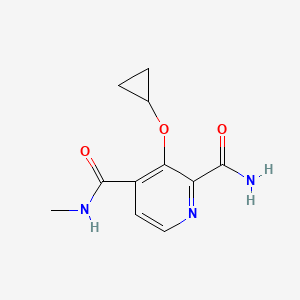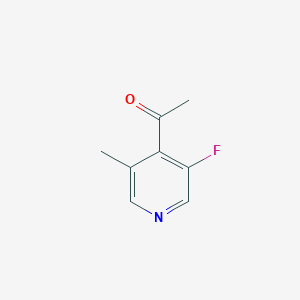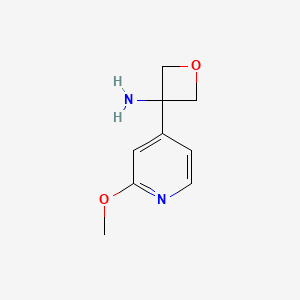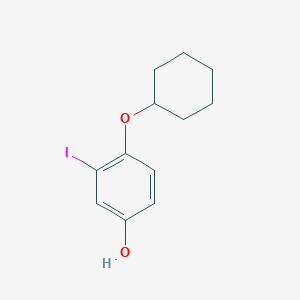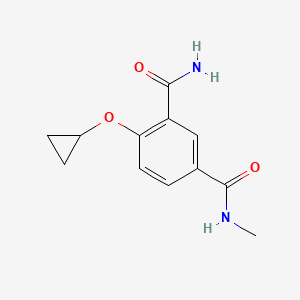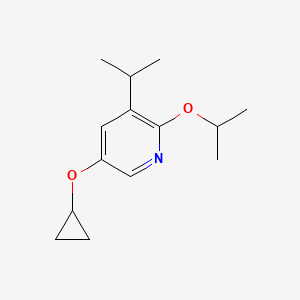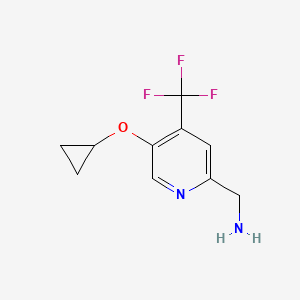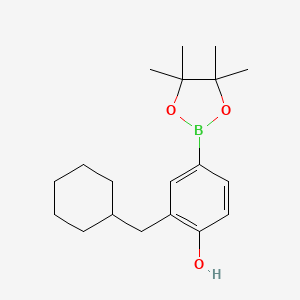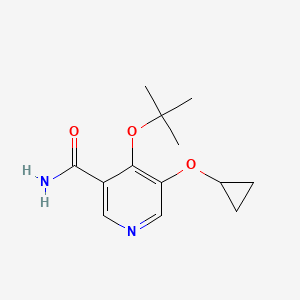
4-Tert-butoxy-5-cyclopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-5-cyclopropoxynicotinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxynicotinamide involves several steps. One common method includes the reaction of 4-tert-butoxystyrene with cyclopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-5-cyclopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include halogenated derivatives.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxynicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxystyrene: A precursor in the synthesis of 4-Tert-butoxy-5-cyclopropoxynicotinamide.
Cyclopropylamine: Another precursor used in the synthesis.
Nicotinamide: The parent compound with similar biological properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of tert-butoxy and cyclopropoxy groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11-9(12(14)16)6-15-7-10(11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
MUKUCDSTYFYXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




